molecular formula C16H18N4O2S B2580556 (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173330-39-6

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2580556
CAS No.: 1173330-39-6
M. Wt: 330.41
InChI Key: COIFICJWKGETFL-MSUUIHNZSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a benzo[d]thiazol ring, which is a type of heterocyclic compound as well. The “Z” in the name indicates the configuration of the double bond according to the Cahn-Ingold-Prelog (CIP) priority rules .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation of the molecule, the configuration of its chiral centers if any, and its geometric isomers. The “Z” configuration indicates that the priority groups on either side of the double bond are on the same side .

Scientific Research Applications

Occurrence and Behavior in Aquatic Environments

Compounds like parabens, which share some structural features with azole derivatives, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of various chemicals, including potential endocrine-disrupting effects and their biodegradability in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmaceutical Impurities and Synthesis

Research on the synthesis of pharmaceutical compounds, including impurities found in drugs like omeprazole, highlights the importance of understanding chemical reactions and synthesis processes for developing safer and more effective medications. This includes studying various pharmaceutical impurities that can arise during drug manufacturing and how they can be controlled or minimized (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Heterocyclic Chemistry

The chemistry of heterocyclic compounds, such as pyrazolines, is a significant area of research due to the diverse biological activities these compounds exhibit. Studies focus on synthesizing heterocyclic compounds for potential applications in medicine, including as antitumor agents, and exploring their reactivity and application in the synthesis of dyes and other heterocycles (Gomaa & Ali, 2020).

Biological Activities of Phenothiazines

Phenothiazines, a class of compounds with a tricyclic structure similar to some azole derivatives, have been extensively reviewed for their antibacterial, antifungal, anticancer, and other biological activities. This research is indicative of the potential broad spectrum of biological activities that structurally complex compounds can exhibit, providing insights into drug development and therapeutic applications (Pluta, Morak-Młodawska, & Jeleń, 2011).

Optical Sensors and Medicinal Applications

The development of optical sensors using pyrimidine derivatives, which are related to pyrazole compounds, underscores the intersection of organic chemistry and biotechnology. These sensors have applications in detecting various biological and chemical substances, showcasing the versatility of heterocyclic compounds in scientific research (Jindal & Kaur, 2021).

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-5-20-13-12(22-4)7-6-10(2)14(13)23-16(20)17-15(21)11-8-9-19(3)18-11/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIFICJWKGETFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=NN(C=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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